molecular formula C19H17N3O3S B2611696 N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE CAS No. 335222-97-4

N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B2611696
CAS No.: 335222-97-4
M. Wt: 367.42
InChI Key: FRAHHFOXKSWDFS-UHFFFAOYSA-N
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Description

N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE: is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with benzoyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Methoxyphenyl Moiety: The methoxyphenyl group is attached via a carbamoylation reaction, where the thiazole-benzamide intermediate reacts with 2-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide and carbamoyl moieties, potentially yielding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide group, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy as an anti-inflammatory, analgesic, and antitumor agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the combination of its structural features. The presence of the thiazole ring, benzamide group, and methoxyphenyl moiety in a single molecule provides a versatile platform for exploring diverse chemical reactions and biological activities.

Properties

IUPAC Name

N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAHHFOXKSWDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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